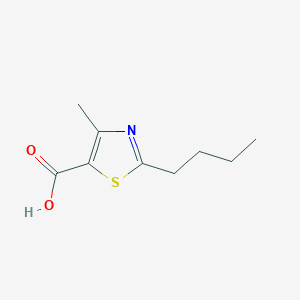![molecular formula C12H18N2S B1518957 4-[2-(Thiomorpholin-4-yl)ethyl]aniline CAS No. 1042786-65-1](/img/structure/B1518957.png)
4-[2-(Thiomorpholin-4-yl)ethyl]aniline
Descripción general
Descripción
“4-[2-(Thiomorpholin-4-yl)ethyl]aniline” is an organic compound with the chemical formula C12H18N2S . It has a molecular weight of 222.35 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-[2-(Thiomorpholin-4-yl)ethyl]aniline” is 1S/C12H18N2S/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“4-[2-(Thiomorpholin-4-yl)ethyl]aniline” is a powder that is stored at room temperature . It has a molecular weight of 222.35 g/mol .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of structurally related compounds to 4-[2-(Thiomorpholin-4-yl)ethyl]aniline is in the field of corrosion inhibition. For example, a study demonstrated the use of a thiophene Schiff base as an effective corrosion inhibitor for mild steel in acidic solutions. This compound showed high efficiency in protecting steel surfaces, suggesting potential for similar compounds in corrosion resistance applications (Daoud et al., 2014).
Antimicrobial Activities
Compounds with structural similarities to 4-[2-(Thiomorpholin-4-yl)ethyl]aniline have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 3-Fluoro-4-(morpholin-4-yl)aniline showed significant antitubercular activities, indicating potential for developing new antimicrobial agents (Başoğlu et al., 2012).
Src Kinase Inhibition
Another research area involves the inhibition of Src kinase activity, which is crucial for cancer research. Compounds derived from anilinoquinolinecarbonitriles, including those with morpholinyl groups, have shown potent inhibitory effects on Src kinase activity, highlighting their potential as cancer therapeutics (Boschelli et al., 2001).
Antimicrobial and Anticancer Applications
Further studies have explored the synthesis and biological evaluation of novel compounds for antimicrobial and anticancer applications. For example, new substituted ethyl 2-(quinolin-4-yl)propanoates derived from aniline demonstrated potent activity against Helicobacter pylori, a bacterium linked to stomach ulcers and cancer (Khan et al., 2013).
Temperature Sensing
In the realm of materials science, derivatives of aniline have been used to create ratiometric fluorescent thermometers. These compounds exhibit temperature-dependent fluorescence changes, enabling precise temperature measurements in various applications (Cao et al., 2014).
Synthetic Methodologies
Research also extends to synthetic methodologies, where aniline derivatives are key intermediates in the synthesis of complex molecules, such as those used in organic light-emitting diodes (OLEDs) and other electronic devices. This highlights the compound's role in advancing materials chemistry and electronics (Doi et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, and the signal word “Warning” has been applied to it . Hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
4-(2-thiomorpholin-4-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEWSVVVLAMGRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



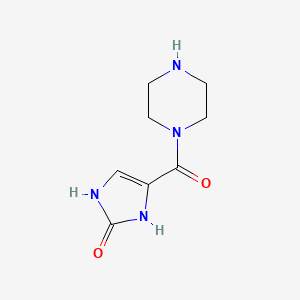
![4-[(2-Cyanophenyl)sulfanyl]benzoic acid](/img/structure/B1518876.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)
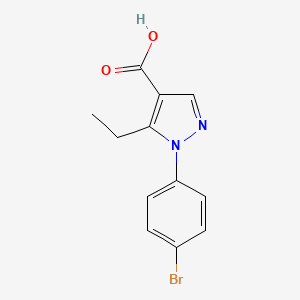

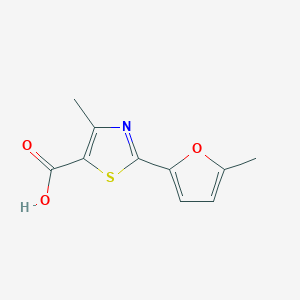
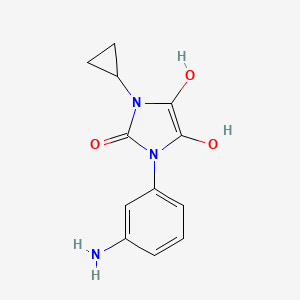
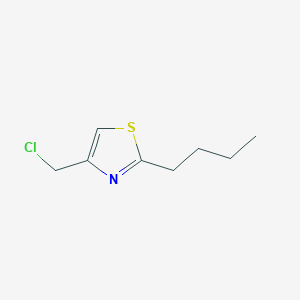
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)

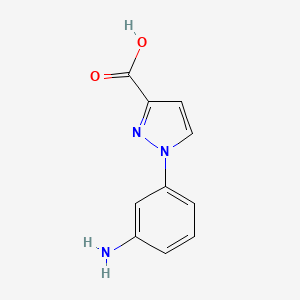
![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)
